Cas no 1797349-71-3 ((1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone)

(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone 化学的及び物理的性質
名前と識別子
-
- (4-pyridin-2-ylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-4-yl]methanone
- AKOS024569208
- 1797349-71-3
- (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- 3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine
- F6456-2204
-
- インチ: 1S/C21H25N9O/c31-21(29-13-11-28(12-14-29)18-3-1-2-8-23-18)17-6-9-27(10-7-17)19-4-5-20(26-25-19)30-16-22-15-24-30/h1-5,8,15-17H,6-7,9-14H2
- InChIKey: ULIKIDIADPTBRU-UHFFFAOYSA-N
- SMILES: O=C(C1CCN(C2=CC=C(N3C=NC=N3)N=N2)CC1)N1CCN(C2C=CC=CN=2)CC1
計算された属性
- 精确分子量: 419.21820645g/mol
- 同位素质量: 419.21820645g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 31
- 回転可能化学結合数: 4
- 複雑さ: 591
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 96.2Ų
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6456-2204-4mg |
3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine |
1797349-71-3 | 90%+ | 4mg |
$66.0 | 2023-05-20 | |
Life Chemicals | F6456-2204-20mg |
3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine |
1797349-71-3 | 90%+ | 20mg |
$99.0 | 2023-05-20 | |
Life Chemicals | F6456-2204-40mg |
3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine |
1797349-71-3 | 90%+ | 40mg |
$140.0 | 2023-05-20 | |
Life Chemicals | F6456-2204-3mg |
3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine |
1797349-71-3 | 90%+ | 3mg |
$63.0 | 2023-05-20 | |
Life Chemicals | F6456-2204-15mg |
3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine |
1797349-71-3 | 90%+ | 15mg |
$89.0 | 2023-05-20 | |
Life Chemicals | F6456-2204-1mg |
3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine |
1797349-71-3 | 90%+ | 1mg |
$54.0 | 2023-05-20 | |
Life Chemicals | F6456-2204-30mg |
3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine |
1797349-71-3 | 90%+ | 30mg |
$119.0 | 2023-05-20 | |
Life Chemicals | F6456-2204-5μmol |
3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine |
1797349-71-3 | 90%+ | 5μl |
$63.0 | 2023-05-20 | |
Life Chemicals | F6456-2204-25mg |
3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine |
1797349-71-3 | 90%+ | 25mg |
$109.0 | 2023-05-20 | |
Life Chemicals | F6456-2204-10μmol |
3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine |
1797349-71-3 | 90%+ | 10μl |
$69.0 | 2023-05-20 |
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone 関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanoneに関する追加情報
Introduction to the Compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone and Its Applications
The compound with the CAS number 1797349-71-3 and the molecular formula (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, characterized by its piperidine and piperazine moieties, has garnered considerable attention due to its potential therapeutic applications. The presence of a triazolyl group and pyridazine ring further enhances its pharmacological profile, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of novel compounds that exhibit potent biological activity. The compound in question has been studied for its potential role in modulating various biological pathways, particularly those involved in neurological disorders. Preliminary studies have suggested that it may interact with specific receptors and enzymes, leading to therapeutic effects that are both significant and well-documented.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The use of advanced synthetic techniques has allowed chemists to optimize the yield and purity of the final product. This level of precision is crucial for ensuring that the compound meets the stringent requirements for pharmaceutical use. The structural integrity of the molecule must be maintained throughout the synthesis to ensure its efficacy and safety.
One of the most intriguing aspects of this compound is its ability to interact with multiple targets simultaneously. This polypharmacological approach has shown promise in treating complex diseases where a single-target therapy may be insufficient. The combination of a triazolyl group and pyridazine ring in its structure contributes to its unique pharmacological properties, allowing it to bind to various receptors with high affinity.
Recent research has highlighted the potential of this compound in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have demonstrated that it can inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease, thereby slowing down disease progression. Additionally, it has shown promise in reducing motor symptoms associated with Parkinson's disease by modulating dopamine receptor activity.
The compound's mechanism of action is still under investigation, but preliminary findings suggest that it may exert its effects through multiple pathways. It may inhibit certain enzymes that are overactive in neurological disorders or enhance the activity of protective proteins. These mechanisms make it a versatile tool for therapeutic intervention.
In addition to its potential in treating neurological disorders, this compound has also been explored for its anti-inflammatory properties. Chronic inflammation is a common feature of many diseases, including cancer and autoimmune disorders. By modulating inflammatory pathways, this compound may help reduce symptoms and improve patient outcomes.
The development of new pharmaceuticals is often hindered by issues related to drug resistance and side effects. However, the multifaceted nature of this compound suggests that it may be less prone to these problems compared to traditional single-target therapies. Its ability to interact with multiple targets provides a broader spectrum of activity, making it more effective against a range of diseases.
Furthermore, the compound's structural features make it amenable to further chemical modification. By altering specific parts of its molecule, researchers can fine-tune its pharmacological properties to enhance its efficacy or reduce its toxicity. This flexibility is crucial for developing next-generation pharmaceuticals that are both effective and safe.
The use of computational methods has also played a significant role in understanding the behavior of this compound. Molecular modeling techniques have allowed researchers to predict how it interacts with biological targets at an atomic level. These insights have guided experimental efforts and have helped optimize its design for better therapeutic outcomes.
In conclusion, the compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and promising biological activity make it a valuable tool for treating various diseases, particularly neurological disorders. Further research is warranted to fully elucidate its mechanisms of action and explore its potential for clinical applications.
1797349-71-3 ((1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone) Related Products
- 1232365-41-1(ethyl 1-(tert-butoxycarbonylamino)-3,3-difluoro-cyclobutanecarboxylate)
- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)
- 1805529-86-5(3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-nitropyridine)
- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)
- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)
- 2034464-79-2(3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)
- 4115-21-3((E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide)
- 1227563-61-2((2-Chloro-5-methoxypyridin-3-yl)methanol)
- 2171272-05-0(2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid)
- 49563-87-3(1,4-Diazabicyclo2.2.2octane Dihydrochloride)




